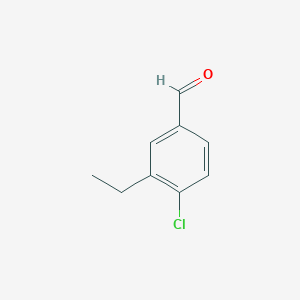

4-Chloro-3-ethylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMHKIAIPIIRRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-ethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-ethylbenzaldehyde, with the CAS number 945717-06-6, is a substituted aromatic aldehyde that holds significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—a chloro group, an ethyl group, and a reactive aldehyde moiety on a benzene ring—offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data for its characterization, expected reactivity, and potential applications in drug discovery, alongside essential safety information.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol .[1][2] While detailed experimental data on its physical properties are not extensively published, its structural features suggest it is likely a liquid or a low-melting solid at room temperature, with solubility in common organic solvents.

| Property | Value/Prediction | Source(s) |

| CAS Number | 945717-06-6 | [1][2] |

| Molecular Formula | C₉H₉ClO | [1][2] |

| Molecular Weight | 168.62 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | CCC1=C(Cl)C=CC(C=O)=C1 | [2] |

| Polar Surface Area (PSA) | 17.07 Ų | [1] |

| LogP | 2.71 | [1] |

Synthesis and Plausible Reaction Pathway

One such method is the Rieche formylation, which introduces an aldehyde group onto an electron-rich aromatic ring. The following diagram illustrates a potential synthetic pathway starting from 1-chloro-2-ethylbenzene.

Caption: Plausible synthetic route to this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 1-chloro-2-ethylbenzene in an anhydrous, inert solvent such as dichloromethane, a Lewis acid (e.g., titanium tetrachloride) is added at a low temperature (e.g., 0 °C) under an inert atmosphere.

-

Addition of Formylating Agent: Dichloromethyl methyl ether is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: The reaction is allowed to stir at low temperature and then gradually warmed to room temperature to ensure completion.

-

Workup and Purification: The reaction is quenched with water or a dilute acid, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the ethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.8-7.9 | Doublet | 1H | Aromatic proton ortho to -CHO |

| ~7.6-7.7 | Doublet of doublets | 1H | Aromatic proton between -Cl and -CHO |

| ~7.5 | Doublet | 1H | Aromatic proton ortho to -Cl |

| ~2.8 | Quartet | 2H | Methylene protons (-CH₂-) of the ethyl group |

| ~1.2 | Triplet | 3H | Methyl protons (-CH₃) of the ethyl group |

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will feature a characteristic downfield signal for the carbonyl carbon of the aldehyde, along with signals for the aromatic carbons and the carbons of the ethyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde carbonyl carbon (-CHO) |

| ~140-145 | Aromatic carbon attached to the ethyl group |

| ~135-140 | Aromatic carbon attached to the chloro group |

| ~130-135 | Aromatic carbon attached to the aldehyde group |

| ~125-130 | Aromatic CH carbons |

| ~25 | Methylene carbon (-CH₂-) of the ethyl group |

| ~15 | Methyl carbon (-CH₃) of the ethyl group |

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch of the aldehyde.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Medium | C-H stretching (aliphatic) |

| ~2830-2730 | Medium | C-H stretching (aldehydic) |

| ~1700 | Strong | C=O stretching (carbonyl) |

| ~1600-1450 | Medium | C=C stretching (aromatic) |

| ~1100-1000 | Strong | C-Cl stretching |

Mass Spectrometry (MS) (Predicted):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak at m/z 170 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom. Fragmentation would likely involve the loss of the aldehyde group and cleavage of the ethyl group.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack. This allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Caption: Key reactions of the aldehyde group in this compound.

Potential Applications:

-

Scaffold for Biologically Active Molecules: Halogenated aromatic compounds are prevalent in many approved drugs, as the halogen atoms can influence metabolic stability, binding affinity, and lipophilicity.[3] this compound can serve as a starting point for the synthesis of novel compounds with potential therapeutic activities.

-

Intermediate in Heterocyclic Synthesis: The aldehyde group can participate in cyclization reactions to form various heterocyclic systems, which are common motifs in medicinal chemistry.

-

Building Block for Kinase Inhibitors: The substituted phenyl ring can be incorporated into the core structures of kinase inhibitors, where specific substitution patterns are often crucial for activity and selectivity.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for structurally related compounds such as 4-ethylbenzaldehyde and other chlorinated benzaldehydes, the following precautions should be observed:

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Health Hazards: Likely to be harmful if swallowed or inhaled and may cause skin and eye irritation.

-

Fire Hazards: May be a combustible liquid. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable, albeit not extensively studied, chemical intermediate with significant potential for applications in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical compounds. This guide provides a foundational understanding of its properties, a likely synthetic approach, and its expected reactivity, offering a solid starting point for its utilization in the laboratory. As with any chemical, proper safety precautions should always be followed during handling and use.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methylbenzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

SpectraBase. (n.d.). Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylbenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-chloro-. Retrieved from [Link]

- Google Patents. (n.d.). US3931330A - Process for the production of benzaldehyde.

-

Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

-

Patent 0031253. (n.d.). Process for preparing 3,4-substituted benzaldehydes. Retrieved from [Link]

- Google Patents. (n.d.). Benzaldehyde derivative and process for its preparation - European Patent Office - EP 0145334 A2.

-

BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-3-nitrobenzaldehyde. Retrieved from [Link]

-

National Institutes of Health. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-chloro-. Retrieved from [Link]

-

SciELO. (2012). Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid. Retrieved from [Link]

-

Grokipedia. (2026). 4-Ethylbenzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Ethyl-benzaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 4-Ethylbenzaldehyde (HMDB0032024). Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-ethylbenzaldehyde. Retrieved from [Link]

Sources

A Spectroscopic Guide to 4-Chloro-3-ethylbenzaldehyde: Structural Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-3-ethylbenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug development. While a dedicated, peer-reviewed spectral library for this specific compound is not publicly available, this document leverages established principles of spectroscopy and comparative data from analogous structures to present a robust, predictive, and instructional overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach, rooted in first principles, not only offers a reliable spectral profile but also serves as a practical framework for researchers encountering novel substituted benzaldehydes.

Introduction to this compound

This compound (CAS No. 945717-06-6) is an aromatic aldehyde featuring a benzene ring substituted with a chloro group, an ethyl group, and a formyl (aldehyde) group. Its molecular formula is C₉H₉ClO, with a molecular weight of approximately 168.62 g/mol .[1] The arrangement of these substituents dictates the molecule's electronic and steric properties, which in turn gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity and purity in a research or manufacturing setting.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework. The spectra described below are predicted based on established substituent effects on the benzaldehyde scaffold, with data from similar compounds used for comparison.[2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the aldehyde proton, the aromatic protons, and the ethyl group protons. The solvent for analysis is typically deuterated chloroform (CDCl₃).

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H | - |

| Aromatic H-2 | ~7.8 | Doublet (d) | 1H | ~2.0 |

| Aromatic H-5 | ~7.5 | Doublet (d) | 1H | ~8.0 |

| Aromatic H-6 | ~7.7 | Doublet of Doublets (dd) | 1H | ~8.0, ~2.0 |

| Ethyl (-CH₂CH₃) | ~2.8 | Quartet (q) | 2H | ~7.5 |

| Ethyl (-CH₂CH₃) | ~1.3 | Triplet (t) | 3H | ~7.5 |

Justification of Assignments:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and its anisotropic effect, resulting in a characteristic downfield singlet around 10.0 ppm.[2]

-

Aromatic Protons: The aromatic region will show three distinct signals. H-2 is ortho to the electron-withdrawing aldehyde group, making it the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H-6. H-5 is ortho to the chloro group and will be a doublet due to coupling with H-6. H-6 is coupled to both H-2 and H-5, resulting in a doublet of doublets.

-

Ethyl Group Protons: The methylene protons (-CH₂) are adjacent to the aromatic ring and will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will be a triplet due to coupling with the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~191 |

| Aromatic C-1 (-CHO) | ~136 |

| Aromatic C-2 | ~130 |

| Aromatic C-3 (-Et) | ~145 |

| Aromatic C-4 (-Cl) | ~138 |

| Aromatic C-5 | ~128 |

| Aromatic C-6 | ~132 |

| Ethyl (-CH₂) | ~26 |

| Ethyl (-CH₃) | ~15 |

Justification of Assignments:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears far downfield, typically above 190 ppm.[4]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the ethyl group (C-3) and the carbon bearing the chloro group (C-4) will be significantly affected. The remaining aromatic carbons will have shifts typical for a substituted benzene ring.[5]

-

Ethyl Carbons: The carbons of the ethyl group will appear in the aliphatic region of the spectrum, with the methylene carbon being more deshielded than the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2970, ~2870 | C-H Stretch | Ethyl group |

| ~2820, ~2720 | C-H Stretch (Fermi doublets) | Aldehyde |

| ~1705 | C=O Stretch | Aldehyde |

| ~1600, ~1470 | C=C Stretch | Aromatic ring |

| ~1200 | C-H in-plane bend | Aromatic |

| ~1100 | C-Cl Stretch | Aryl halide |

| ~830 | C-H out-of-plane bend | Substituted benzene |

Interpretation of Key Peaks:

-

The most characteristic peak will be the strong C=O stretch of the aldehyde at approximately 1705 cm⁻¹.[6]

-

The presence of the aldehyde is further confirmed by the appearance of two weaker C-H stretching bands (Fermi doublets) around 2820 and 2720 cm⁻¹.

-

The C-H stretches of the ethyl group will be visible just below 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

-

The C-Cl stretch is expected around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment | Significance |

| 168/170 | [M]⁺ | Molecular ion peak (with isotopic pattern for Cl) |

| 167/169 | [M-H]⁺ | Loss of the aldehyde proton |

| 139/141 | [M-CHO]⁺ | Loss of the formyl group |

| 153/155 | [M-CH₃]⁺ | Loss of a methyl radical from the ethyl group |

Interpretation of Fragmentation:

-

The molecular ion peak ([M]⁺) will appear as a pair of peaks at m/z 168 and 170, with an approximate intensity ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.[7]

-

A prominent peak at [M-1]⁺ (m/z 167/169) is characteristic of aldehydes, resulting from the loss of the hydrogen atom from the formyl group.

-

Loss of the entire formyl group (-CHO) would result in a fragment at m/z 139/141.

-

Fragmentation of the ethyl group can lead to the loss of a methyl radical (CH₃), giving a peak at m/z 153/155.

Experimental Protocols

The following are generalized, yet field-proven, methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: As this compound is likely a liquid or low-melting solid at room temperature, the simplest method is to place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean salt plates before running the sample.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for characteristic peaks.

Mass Spectrometry

-

Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

GC Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 column).

-

MS Acquisition: As the compound elutes from the GC column, it enters the EI source where it is ionized (typically at 70 eV). The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Integrated Spectroscopic Workflow

The synergy between these techniques provides a self-validating system for structural confirmation.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

By systematically applying the principles of NMR, IR, and Mass Spectrometry, and by drawing logical comparisons with well-characterized analogous compounds, a definitive spectroscopic profile of this compound can be established. This guide provides researchers and drug development professionals with the foundational data and interpretive logic required to confidently identify this compound, ensuring the integrity and success of their scientific endeavors. The convergence of data from these orthogonal techniques provides a high degree of confidence in the assigned structure, embodying the principle of a self-validating analytical system.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

European Patent Office. (2022). PYRROLOPYRAZOLE DERIVATIVE (EP 3936192 B1). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290. Retrieved from [Link]

- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

- Google Patents. (n.d.). WO2020179859A1 - ピロロピラゾール誘導体.

-

PubChem. (n.d.). 4-Ethylbenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-3-nitrobenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methylbenzaldehyde. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 4-Ethylbenzaldehyde (HMDB0032024). Retrieved from [Link]

- Google Patents. (n.d.). EP3936192A1 - Pyrrolopyrazole derivative.

- Google Patents. (n.d.). TW202100526A - Pyrrolopyrazole derivatives.

Sources

- 1. This compound 95% | CAS: 945717-06-6 | AChemBlock [achemblock.com]

- 2. rsc.org [rsc.org]

- 3. 4-Ethylbenzaldehyde | C9H10O | CID 20861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. 4-Chlorobenzaldehyde(104-88-1) 13C NMR spectrum [chemicalbook.com]

- 6. Benzaldehyde, 4-chloro- [webbook.nist.gov]

- 7. Benzaldehyde, 4-chloro- [webbook.nist.gov]

Synthesis of 4-Chloro-3-ethylbenzaldehyde starting materials

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-ethylbenzaldehyde: Starting Materials and Strategic Execution

This technical guide provides a comprehensive analysis of the synthetic pathways leading to this compound, a key building block in pharmaceutical and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to explore the strategic considerations, mechanistic underpinnings, and comparative advantages of various synthetic routes, with a primary focus on the selection and preparation of critical starting materials.

Retrosynthetic Analysis: Devising the Strategic Approach

The synthesis of this compound (IUPAC Name: this compound, CAS: 945717-06-6) can be approached from two principal retrosynthetic disconnections.[1] These strategies hinge on the final step of introducing the aldehyde functionality: either through direct formylation of a substituted benzene ring or by the oxidation of a benzylic alcohol.

The choice between these pathways is dictated by factors including starting material availability, regioselectivity control, and scalability.

Caption: Retrosynthetic analysis of this compound.

Pathway A: Formylation of 1-Chloro-2-ethylbenzene

This classical approach involves the electrophilic substitution of 1-chloro-2-ethylbenzene to introduce the formyl group. The success of this pathway is critically dependent on controlling the regioselectivity of two key steps: the synthesis of the starting material itself and the subsequent formylation reaction.

Synthesis of the Starting Material: 1-Chloro-2-ethylbenzene

The preparation of 1-chloro-2-ethylbenzene (CAS: 89-96-3) presents a classic challenge in electrophilic aromatic substitution.[2] Both the ethyl group and the chloro group are ortho, para-directing substituents. Therefore, the order of their introduction onto the benzene ring is paramount to maximizing the yield of the desired 1,2-disubstituted product over other isomers.

-

Route 1: Chlorination of Ethylbenzene: Direct chlorination of ethylbenzene tends to yield a mixture of ortho- and para-chloroethylbenzene. The para isomer is often the major product due to reduced steric hindrance. Separation of these isomers can be challenging, requiring fractional distillation.

-

Route 2: Friedel-Crafts Ethylation of Chlorobenzene: The Friedel-Crafts alkylation of chlorobenzene with an ethylating agent like ethyl chloride in the presence of a Lewis acid (e.g., AlCl₃) also produces a mixture of ortho and para isomers.[3] A significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation, as the product (chloroethylbenzene) is more reactive than the starting material (chlorobenzene).[4]

Expert Insight: For laboratory-scale synthesis where purity is critical, starting with commercially available 1-chloro-2-ethylbenzene is often the most time- and cost-effective strategy. For industrial applications, optimizing the Friedel-Crafts ethylation of chlorobenzene with specific catalysts and reaction conditions to favor the ortho product would be the focus.

Formylation Methodologies

With 1-chloro-2-ethylbenzene in hand, the formyl group can be introduced. The directing effects of the ethyl (activating, ortho, para-directing) and chloro (deactivating, ortho, para-directing) groups must be considered. The primary site of electrophilic attack will be the position para to the ethyl group and ortho to the chloro group, yielding the desired this compound.

Two primary methods are applicable:

a) Gattermann-Koch Reaction: This reaction uses carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst, often cuprous chloride (CuCl).[5][6][7] The reactive electrophile is believed to be the formyl cation, [HCO]⁺.[8]

b) Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10][11] The resulting electrophile, a chloroiminium ion, is less reactive than the acylium ions used in Friedel-Crafts acylation, making it suitable for moderately activated aromatic rings.[11] The initial product is an iminium salt, which is hydrolyzed during aqueous workup to yield the aldehyde.[11]

Caption: Workflow for the Vilsmeier-Haack formylation pathway.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.5 eq.) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF under vigorous stirring. Maintain the temperature below 10°C. Allow the mixture to stir at this temperature for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.

-

Substrate Addition: Add 1-chloro-2-ethylbenzene (1.0 eq.) to the reaction mixture dropwise, ensuring the temperature remains controlled.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Quenching and Hydrolysis: Cool the reaction mixture back to room temperature and then carefully pour it onto crushed ice with stirring. This step quenches the reaction and hydrolyzes the intermediate iminium salt.

-

Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Pathway B: Oxidation of (4-Chloro-3-ethylphenyl)methanol

This alternative pathway involves the synthesis of the corresponding benzyl alcohol followed by a selective oxidation to the aldehyde. This route can offer advantages in terms of regiochemical control, as the precursor alcohol can often be synthesized with high isomeric purity.

Synthesis of the Starting Material: (4-Chloro-3-ethylphenyl)methanol

The synthesis of this benzylic alcohol can be achieved through several reliable methods:

-

Reduction of a Carboxylic Acid Derivative: A highly effective route begins with 4-chloro-3-ethylbenzoic acid. The acid can be reduced directly using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more safely, by first converting it to an ester (e.g., the methyl or ethyl ester) and then reducing the ester with a milder reducing agent like sodium borohydride (NaBH₄) in a suitable solvent.

-

Grignard Reaction: Reaction of a Grignard reagent derived from 1-bromo-4-chloro-2-ethylbenzene with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) provides a direct route to the benzyl alcohol.

Oxidation Methodologies

The selective oxidation of a primary benzyl alcohol to an aldehyde without over-oxidation to the carboxylic acid is a well-established transformation in organic synthesis.[12]

Commonly Employed Oxidizing Agents:

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | High selectivity, mild conditions | Chromium waste (toxic), can be acidic |

| Manganese dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform (CHCl₃), Reflux | Highly selective for benzylic/allylic alcohols | Requires stoichiometric amounts, variable activity |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Dichloromethane (DCM), Low Temperature (-78°C) | High yield, mild, avoids heavy metals | Requires cryogenic temperatures, malodorous |

| Hypochlorous acid (HOCl) in situ | Acetic acid, NaOCl (bleach) | Inexpensive, readily available reagents | Can lead to chlorinated byproducts if not controlled |

Expert Insight: For laboratory applications, PCC or MnO₂ offer reliable and straightforward procedures. For scaling up, Swern oxidation or other modern catalytic oxidation methods using agents like TEMPO are preferred to avoid stoichiometric heavy metal waste and harsh conditions.

Comparative Analysis and Conclusion

| Feature | Pathway A (Formylation) | Pathway B (Oxidation) |

| Number of Steps | Potentially fewer if starting material is available. | Generally involves more steps (e.g., acid -> alcohol -> aldehyde). |

| Regiocontrol | Can be challenging in starting material synthesis. | Excellent, as regiochemistry is set early in the sequence. |

| Key Reagents | CO/HCl or DMF/POCl₃.[8][10] | Strong/mild reducing agents, various oxidizing agents. |

| Scalability | Gattermann-Koch requires handling of toxic CO gas. Vilsmeier-Haack is more scalable. | Highly scalable, especially with modern catalytic oxidation. |

| Overall Yield | Variable, dependent on formylation efficiency. | Often higher and more reliable due to well-behaved reactions. |

| Safety/Environmental | Gattermann-Koch is hazardous. Vilsmeier-Haack is moderately hazardous. | Can avoid toxic heavy metals (e.g., Swern). Generates less hazardous waste streams. |

The selection of an optimal synthetic route to this compound is a strategic decision based on the specific requirements of the project.

-

The Formylation Pathway (A) is direct and efficient, particularly if high-purity 1-chloro-2-ethylbenzene is readily accessible. The Vilsmeier-Haack reaction is generally the preferred method within this pathway for its operational simplicity and safety profile compared to the Gattermann-Koch reaction.[9][10][11]

-

The Oxidation Pathway (B) offers superior regiochemical control and often results in higher overall yields. While it may involve more synthetic steps, the individual transformations (reduction and oxidation) are typically high-yielding and robust, making this pathway highly reliable and often preferable for constructing complex molecules where isomeric purity is non-negotiable.

For researchers in drug development, the reliability and purity afforded by the oxidation pathway often outweigh the appeal of the more direct formylation route.

References

- Title: Preparation method of 4-chloro-3-(4-ethoxybenzyl)

-

Title: Show how the following compounds can be synthesized from benzene: b. m-chloroethylbenzene Source: Pearson URL: [Link]

-

Title: The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd Source: The Royal Society of Chemistry URL: [Link]

-

Title: p-CHLOROBENZALDEHYDE Source: Organic Syntheses Procedure URL: [Link]

-

Title: [4-(Chloromethyl)phenyl]methanol Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: (4-ETHYLPHENYL)METHANOL | CAS 768-59-2 Source: Matrix Fine Chemicals URL: [Link]

-

Title: Reaction Mechanism of Gattermann-Koch Reaction Source: Physics Wallah URL: [Link]

-

Title: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 Source: Growing Science URL: [Link]

-

Title: What is the best way of ethyl benzene synthesis? Source: Quora URL: [Link]

-

Title: 1-Chloro-2-ethylbenzene Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Gattermann reaction Source: Wikipedia URL: [Link]

-

Title: Preparation of alkylbenzenes Source: Lumen Learning, Organic Chemistry II URL: [Link]

-

Title: Methanol Decomposition and Oxidation Source: Refubium, Freie Universität Berlin URL: [Link]

-

Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Gattermann Koch Reaction Detailed Explanation with Applications Source: Testbook URL: [Link]

- Source: Google Patents (CN111440051A)

- Source: Google Patents (US1998538A)

-

Title: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds Source: ResearchGate URL: [Link]

-

Title: Gattermann Koch Reaction Mechanism Source: BYJU'S URL: [Link]

- Source: Google Patents (US8519208B2)

-

Title: Oxidation and Reduction: Oxidation of diphenylmethanol with hypochlorous acid Source: YouTube URL: [Link]

-

Title: A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions Source: Asian Journal of Research in Chemistry URL: [Link]

-

Title: Gattermann koch Aldehyde Synthesis /organic name reaction mechanism /Gattermann Koch tricks- IIT JEE Source: YouTube URL: [Link]

-

Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]

-

Title: How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors? Source: Quora URL: [Link]

-

Title: 2-Chloro-1,4-diethylbenzene Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4-Ethylbenzaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Kinetics and mechanism of the oxidation of methanol by aquomanganese(III) ions in aqueous perchlorate media Source: Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) URL: [Link]

Sources

- 1. This compound 95% | CAS: 945717-06-6 | AChemBlock [achemblock.com]

- 2. 1-Chloro-2-ethylbenzene | C8H9Cl | CID 6995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Show how the following compounds can be synthesized from benzene:... | Study Prep in Pearson+ [pearson.com]

- 4. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 5. Gattermann-Koch Reaction| Reaction Mechanism of Gattermann-Koch Reaction [pw.live]

- 6. testbook.com [testbook.com]

- 7. byjus.com [byjus.com]

- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 9. growingscience.com [growingscience.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

4-Chloro-3-ethylbenzaldehyde solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-3-ethylbenzaldehyde in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Understanding the Solubility Paradigm

In the realm of drug development, process chemistry, and materials science, the solubility of a compound is not merely a physical constant; it is a critical determinant of its utility. It governs reaction kinetics, dictates purification strategies such as recrystallization, and influences bioavailability in pharmaceutical formulations. This compound, a substituted aromatic aldehyde, serves as a valuable building block in organic synthesis. Its precise solubility profile is paramount for chemists aiming to optimize reaction conditions, design efficient workups, and develop robust crystallization protocols.

This guide moves beyond a simple tabulation of data. It provides a foundational understanding of the physicochemical principles governing the solubility of this compound. We will explore the interplay of molecular structure, intermolecular forces, and solvent properties. Furthermore, this document equips researchers with a rigorous, self-validating experimental protocol to determine solubility in-house, ensuring that the insights gained are not just theoretical but empirically verifiable.

Physicochemical Profile of this compound

To predict and understand solubility, we must first dissect the molecule itself. This compound (C₉H₉ClO) is a multifaceted compound with distinct structural features that dictate its behavior in solution.[1][2][3]

-

Molecular Structure: The molecule is built upon a benzene ring, which is inherently nonpolar and hydrophobic. This aromatic core is functionalized with three substituents:

-

An aldehyde group (-CHO): The carbonyl (C=O) bond is highly polar due to the difference in electronegativity between carbon and oxygen. This group introduces a significant dipole moment and can act as a hydrogen bond acceptor.[4][5]

-

A chloro group (-Cl): As an electronegative atom, chlorine enhances the molecule's overall polarity and participates in dipole-dipole interactions.

-

An ethyl group (-CH₂CH₃): This alkyl chain is nonpolar and contributes to the hydrophobic character of the molecule.

-

-

Intermolecular Forces: The solubility of a solute in a solvent is a direct consequence of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the primary forces at play are:

-

Dipole-Dipole Interactions: Arising from the polar C=O and C-Cl bonds.

-

London Dispersion Forces: Present in all molecules, these forces are significant due to the aromatic ring and the overall number of electrons.

-

Hydrogen Bonding (Acceptor): The lone pairs on the carbonyl oxygen can accept a hydrogen bond from a suitable donor, such as a protic solvent like an alcohol. The molecule cannot, however, act as a hydrogen bond donor.[6][7]

-

The fundamental principle of "like dissolves like" is the cornerstone of our analysis.[8][9] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given its blend of polar and nonpolar features, this compound is expected to exhibit nuanced solubility across a spectrum of organic solvents.

Predicted Solubility Profile

While specific, experimentally-derived quantitative solubility data for this compound is not widely published, we can construct a robust predictive model based on its chemical properties and the known behavior of similar aromatic aldehydes.[9][10]

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents, categorized by their polarity.

| Solvent Class | Example Solvents | Relative Polarity Index (P')[11][12] | Predicted Solubility | Rationale for Interaction |

| Nonpolar | Hexane, Cyclohexane | 0.1 - 0.2 | Low to Moderate | Dominated by London dispersion forces. The nonpolar alkyl and aromatic parts of the solute interact favorably, but the polar aldehyde and chloro groups are mismatched. |

| Aromatic | Toluene, Benzene | 2.4 - 2.7 | High | Strong π-π stacking interactions between the aromatic rings of the solvent and solute, supplemented by dispersion forces, lead to excellent compatibility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | 2.8 - 4.0 | High | These solvents have a moderate polarity that matches the solute well. The ether oxygen can interact with the partial positive carbon of the carbonyl group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | 3.1 - 4.1 | Very High | Excellent match in polarity. Strong dipole-dipole interactions between the C-Cl bonds of the solvent and the polar groups of the solute drive dissolution. |

| Esters | Ethyl Acetate | 4.4 | High | The polarity is well-matched, and the ester group provides a hydrogen bond acceptor site, creating a favorable environment for the aldehyde. |

| Ketones | Acetone, 2-Butanone | 4.7 - 5.1 | High | "Like dissolves like" in its purest form. The carbonyl groups of the solvent and solute create strong dipole-dipole attractions. |

| Polar Protic | Ethanol, Methanol | 3.9 - 5.1 | Moderate to High | The solvent's hydroxyl group can hydrogen-bond with the solute's carbonyl oxygen. However, the nonpolar bulk of the solute limits miscibility compared to smaller aldehydes.[5][6] |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | 5.8 - 6.4 | Moderate | These solvents are highly polar. While dipole-dipole interactions are present, the significant difference in polarity may limit very high solubility compared to solvents like DCM or acetone. |

| Aqueous | Water | 10.2 | Very Low / Insoluble | The large, nonpolar aromatic and ethyl components are highly hydrophobic, making dissolution in the highly structured hydrogen-bonded network of water unfavorable.[9][13] |

Visualizing Solute-Solvent Interactions

The diagram below illustrates the "like dissolves like" principle for this compound with representative solvents.

Caption: Favorable vs. unfavorable solute-solvent interactions.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To move from prediction to empirical fact, a robust experimental method is required. The following protocol describes a self-validating system for determining the solubility of this compound at a controlled temperature. This method is based on the widely accepted shake-flask technique.[8][14]

Objective:

To accurately quantify the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).

Materials & Equipment:

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Methodology:

Part 1: Preparation of Saturated Solution

-

Aliquot Solute: Accurately weigh an excess amount of this compound into a series of scintillation vials. "Excess" ensures that undissolved solid will remain at equilibrium. A starting point is ~100 mg for every 2 mL of solvent.

-

Add Solvent: Precisely pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

Seal and Equilibrate: Securely cap the vials. Place them in a thermostatic shaker set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate: Allow the mixtures to shake for a prolonged period to ensure equilibrium is reached. A minimum of 24 hours is standard; 48-72 hours is recommended to be certain.[8] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

Part 2: Sample Collection and Preparation 5. Cease Agitation: Remove the vials from the shaker and allow them to stand undisturbed in the temperature-controlled bath for at least 2 hours. This allows the excess solid to settle. 6. Withdraw Supernatant: Carefully draw the clear supernatant (the saturated solution) into a syringe. 7. Filter: Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles, which would artificially inflate the measured solubility. 8. Dilute: Accurately weigh the filtered saturated solution. Then, perform a precise serial dilution with the same solvent into a volumetric flask to bring the concentration into the linear range of the analytical instrument.

Part 3: Quantification 9. Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. 10. Analysis: Analyze the standard solutions using HPLC or UV-Vis spectroscopy to generate a calibration curve (Absorbance or Peak Area vs. Concentration). The aromatic nature of the compound makes it highly suitable for UV detection. 11. Calculate Concentration: Analyze the diluted sample from step 8. Using the calibration curve, determine the concentration of this compound in the diluted sample. 12. Determine Solubility: Back-calculate to find the concentration in the original, undiluted saturated solution. Express the final solubility in desired units (e.g., mg/mL, mol/L).

Experimental Workflow Diagram

Caption: Step-by-step workflow for solubility determination.

Conclusion for the Practicing Scientist

The solubility of this compound is a complex function of its hybrid polar/nonpolar structure. It is predicted to be highly soluble in moderately polar to nonpolar organic solvents such as chlorinated hydrocarbons, ethers, and aromatic solvents, with moderate solubility in polar protic and aprotic solvents, and poor solubility in water. Temperature will also play a crucial role, with solubility generally increasing as temperature rises, a key factor for purification via recrystallization.[15][16]

For the researcher or drug development professional, this guide provides both a strong predictive framework and a tangible experimental path forward. By understanding the underlying chemical principles and employing the rigorous protocol outlined, one can confidently determine the solubility of this compound in any solvent system, paving the way for optimized synthetic routes and more effective purification strategies.

References

-

LookChem. this compound.[Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

-

University of Rochester, Department of Chemistry. Polarity of Solvents.[Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.[Link]

-

University Experiment. Experiment: Solubility of Organic & Inorganic Compounds.[Link]

-

Solubility of Things. Benzaldehyde.[Link]

-

Class Experiment. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.[Link]

-

Burdick & Jackson. Polarity Index.[Link]

-

CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones.[Link]

-

OpenOChem Learn. Physical Properties of Ketones and Aldehydes.[Link]

-

Science Ready. Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry.[Link]

-

ResearchGate. (2021, June). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.[Link]

-

Doc Brown's Chemistry. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces.[Link]

-

ResearchGate. (2012, August 7). IR Spectra of benzaldehyde and its derivatives in different aggregate states.[Link]

-

Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf.[Link]

-

PubChem. 4-Chloro-3-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

NCERT. Aldehydes, Ketones and Carboxylic Acids.[Link]

-

ResearchGate. (2001, August 7). Theoretical Analysis of the Electronic Spectra of Benzaldehyde.[Link]

-

Journal of Natural Products. Benzaldehyde Derivatives from Sarcodontia crocea.[Link]

-

NIH National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.[Link]

-

ResearchGate. (a) IR spectra of benzaldehyde at different concentrations.[Link]

-

Crysdot LLC. this compound.[Link]

- Google Patents.CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

ResearchGate. (2018, August 10). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K.[Link]

-

Grokipedia. (2026, January 17). 4-Ethylbenzaldehyde.[Link]

-

Quora. (2016, July 2). Why is benzaldehyde less soluble than acetone in water?[Link]

-

Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.[Link]

-

PubChem. 3-Chloro-4-ethylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound 95% | CAS: 945717-06-6 | AChemBlock [achemblock.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. scienceready.com.au [scienceready.com.au]

- 7. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. ncert.nic.in [ncert.nic.in]

- 11. Polarity Index [macro.lsu.edu]

- 12. organometallics.it [organometallics.it]

- 13. grokipedia.com [grokipedia.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

The Emerging Potential of 4-Chloro-3-ethylbenzaldehyde in Medicinal Chemistry: A Technical Guide for Drug Discovery

Abstract

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 4-Chloro-3-ethylbenzaldehyde, a readily accessible aromatic aldehyde, presents itself as a versatile scaffold with significant, yet largely unexplored, potential. This technical guide provides an in-depth analysis of the prospective applications of this compound, moving beyond a simple catalogue of reactions to a strategic roadmap for its utilization in modern drug discovery programs. We will delve into the rationale behind its selection as a starting point for generating libraries of bioactive molecules, focusing on three key therapeutic areas: oncology, infectious diseases, and metabolic disorders. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.

Introduction: The Strategic Value of the 4-Chloro-3-ethylphenyl Scaffold

The this compound molecule is more than just a simple aromatic aldehyde. Its true value lies in the unique combination of its substituents, which offer a triad of opportunities for synthetic diversification and biological interaction.

-

The Aldehyde Handle: The formyl group is a versatile functional group, readily participating in a wide array of chemical transformations. This allows for the straightforward introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for high-throughput screening.

-

The Chlorine Atom: The presence of a chlorine atom at the 4-position of the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, it can act as a key hydrogen bond acceptor or participate in halogen bonding, a non-covalent interaction of growing importance in drug design.

-

The Ethyl Group: The ethyl group at the 3-position provides a lipophilic pocket-filling moiety. Its presence can enhance binding affinity to protein targets by occupying hydrophobic sub-pockets, a common strategy in rational drug design.

This unique combination of features makes this compound an attractive starting point for the development of novel small molecule therapeutics.

Potential Therapeutic Applications and Synthetic Strategies

Based on the known biological activities of structurally related compounds, we have identified three primary areas where this compound could serve as a valuable scaffold.

Anticancer and Antimicrobial Agents

The 4-chloro-3-substituted phenyl motif has been identified in compounds with promising antimicrobial and cytotoxic activities. For instance, derivatives of 4-chloro-3-nitrophenylthiourea have demonstrated significant antistaphylococcal and cytotoxic effects against various tumor cell lines[1][2]. This suggests that the 4-chloro-3-ethylphenyl scaffold could be a valuable starting point for the development of novel anticancer and antimicrobial agents.

A straightforward approach to generating a library of diverse compounds from this compound is through the synthesis of Schiff bases, followed by cyclization to various heterocyclic systems known for their biological activities, such as 1,3,4-oxadiazoles and benzimidazoles[3][4][5][6].

Experimental Protocol: Synthesis of a this compound Schiff Base Derivative

-

Dissolution: Dissolve 1.0 equivalent of this compound in ethanol.

-

Addition: To the stirred solution, add 1.1 equivalents of a substituted hydrazine (e.g., isonicotinohydrazide).

-

Reaction: Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure Schiff base derivative.

Data Presentation: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| Appearance | Solid |

| CAS Number | 945717-06-6[7][8] |

Visualization: Synthetic Pathway to Heterocyclic Derivatives

Caption: Proposed synthetic routes from this compound.

SGLT2 Inhibitors for Diabetes Treatment

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes[9][10]. Many potent SGLT2 inhibitors are C-aryl glucosides, where the aglycone part often consists of a substituted bi-aryl system[11][12]. The distal phenyl ring in these inhibitors frequently bears substituents like chloro and ethyl groups to enhance binding affinity and selectivity. The 4-chloro-3-ethylphenyl moiety could, therefore, be a valuable component of the aglycone in novel SGLT2 inhibitors.

A key step in the synthesis of C-aryl glucoside SGLT2 inhibitors is the coupling of a protected glucose derivative with a substituted aryl group. A plausible strategy involves the synthesis of a boronic acid or ester derivative of this compound, which can then be coupled with a suitable glucose-containing aryl halide via a Suzuki coupling reaction.

Experimental Protocol: Synthesis of a Bi-aryl Aglycone Precursor via Suzuki Coupling

-

Boronic Ester Formation: React 4-bromo-1-chloro-2-ethylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a suitable solvent (e.g., dioxane) at elevated temperature.

-

Suzuki Coupling: Couple the resulting boronic ester with a protected glucose-containing aryl halide (e.g., 5-bromo-2-chlorotoluene) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixture of toluene and water.

-

Formylation: The aldehyde can be introduced at a later stage through various formylation methods.

Visualization: Key Interaction of a Hypothetical SGLT2 Inhibitor

Caption: Hypothetical binding mode of a 4-chloro-3-ethylphenyl containing SGLT2 inhibitor.

Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology[13]. The design of kinase inhibitors often involves the use of substituted heterocyclic scaffolds that can fit into the ATP-binding pocket of the enzyme. The 4-chloro-3-ethylphenyl moiety can serve as a key building block in the synthesis of such scaffolds, providing both a desirable substitution pattern for interaction with the kinase and a handle for further synthetic elaboration[8][14][15][16].

A plausible route to a kinase inhibitor could involve the initial conversion of this compound to a more complex intermediate, for example, through a Wittig reaction to introduce a side chain. This could be followed by the construction of a heterocyclic core, such as a pyrazole or a benzimidazole, which are common scaffolds in kinase inhibitors.

Experimental Protocol: Wittig Reaction for Carbon Chain Extension

-

Ylide Preparation: Prepare the phosphonium ylide by treating a suitable phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) at low temperature.

-

Wittig Reaction: Add a solution of this compound in THF to the ylide solution and allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the resulting alkene by column chromatography. This product can then be taken forward for further synthetic transformations to build the kinase inhibitor scaffold.

Visualization: General Scaffold of a Type I Kinase Inhibitor

Caption: Key interactions of a hypothetical kinase inhibitor.

Conclusion and Future Directions

This compound represents a promising, yet underutilized, starting material in medicinal chemistry. Its unique substitution pattern provides a solid foundation for the design and synthesis of novel therapeutic agents targeting a range of diseases. The synthetic strategies and experimental protocols outlined in this guide offer a clear path for researchers to begin exploring the potential of this versatile scaffold. Future work should focus on the synthesis of diverse compound libraries based on the proposed strategies and their subsequent evaluation in relevant biological assays to identify lead compounds for further optimization. The systematic exploration of the chemical space around the 4-chloro-3-ethylphenyl core is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

-

Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. Molecules. 2018 Sep 21;23(10):2428. URL: [Link]

-

This compound - LookChem. LookChem. URL: [Link]

-

Synthetic Strategies toward SGLT2 Inhibitors. Org. Process Res. Dev. 2018, 22, 5, 594–625. URL: [Link]

-

Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules. 2021 Apr 8;26(8):2131. URL: [Link]

-

Synthesis, anti-bacterial and anti-cancer activities of Some Antipyrine Diazenyl Benzaldehyde Derivatives and Antipyrine-Based Heterocycles. ResearchGate. URL: [Link]

- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Google Patents.

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. 2021 Nov 22;26(22):7029. URL: [Link]

-

Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole and thiadiazole. Brazilian Journal of Biology. 2024;84:e273570. URL: [Link]

-

2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. ResearchGate. URL: [Link]

-

Recent Developments of C-Aryl Glucoside SGLT2 Inhibitors. ResearchGate. URL: [Link]

-

Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. ACS Med Chem Lett. 2011 Jan 13;2(1):42-7. URL: [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. URL: [Link]

-

Scaffold-based design of kinase inhibitors for cancer therapy. Curr Opin Genet Dev. 2010 Feb;20(1):79-86. URL: [Link]

-

Anticancer and Antimicrobial Metallopharmaceutical Agents Based on Palladium, Gold, and Silver N-Heterocyclic Carbene Complexes. J Am Chem Soc. 2007 May 2;129(17):5461-73. URL: [Link]

-

Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. PubMed. URL: [Link]

-

SGLT2 inhibitors, an accomplished development in field of medicinal chemistry: an extensive review. Future Med Chem. 2020 Nov;12(21):1961-1990. URL: [Link]

-

Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules. 2023 Feb 22;28(5):2079. URL: [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. 2003 May 31;8(5):431-9. URL: [Link]

-

Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazol. Brazilian Journal of Biology. 2024;84:e273570. URL: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. 2022 Apr 8;27(8):2422. URL: [Link]

-

Design of SGLT2 Inhibitors for the Treatment of Type 2 Diabetes: A History Driven by Biology to Chemistry. ResearchGate. URL: [Link]

-

Design and synthesis of CK2 inhibitors. Mol Cell Biochem. 2011 Oct;356(1-2):91-6. URL: [Link]

- Process for the production of 4-hydroxybenzaldehyde derivatives. Google Patents.

-

Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Semantic Scholar. URL: [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules. 2023 Feb 22;28(5):2062. URL: [Link]

Sources

- 1. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. SGLT2 inhibitors, an accomplished development in field of medicinal chemistry: an extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electronic Effects of Chloro and Ethyl Substituents in Benzaldehyde

Introduction

In the landscape of medicinal chemistry and materials science, the benzaldehyde scaffold serves as a foundational building block. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of its chemical reactivity and physical properties. This guide provides a comprehensive technical analysis of the electronic effects imparted by two common substituents: the chloro group, a halogen, and the ethyl group, a simple alkyl chain. Understanding the interplay of inductive and resonance effects of these substituents is paramount for researchers, scientists, and drug development professionals in predicting reaction outcomes, designing novel molecules with desired properties, and interpreting analytical data. This document will delve into the theoretical underpinnings of these electronic effects, provide detailed experimental protocols for their characterization, and present a comparative analysis of their influence on the reactivity and spectroscopic signatures of the benzaldehyde core.

Theoretical Framework: Inductive and Resonance Effects

The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental phenomena: the inductive effect and the resonance effect.[1] The net effect is a combination of these two, which can either be synergistic or opposing.

1.1. The Inductive Effect (I)

The inductive effect is the transmission of charge through a sigma (σ) bond, arising from differences in electronegativity between atoms.[1]

-

Chloro Group (-Cl): Chlorine is more electronegative than carbon, leading to a significant electron-withdrawing inductive effect (-I). This effect polarizes the C-Cl bond, drawing electron density away from the benzene ring and, consequently, from the aldehyde functional group.[2]

-

Ethyl Group (-CH₂CH₃): Alkyl groups, such as ethyl, are electron-donating by induction (+I). The sp³ hybridized carbons of the ethyl group are less electronegative than the sp² hybridized carbons of the benzene ring, resulting in a net push of electron density towards the ring.[2]

1.2. The Resonance Effect (M or R)

The resonance effect, also known as the mesomeric effect, involves the delocalization of π-electrons through the conjugated system of the aromatic ring.[1]

-

Chloro Group (-Cl): The chlorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This constitutes an electron-donating resonance effect (+M). However, the overlap between the 3p orbital of chlorine and the 2p orbital of carbon is not optimal, making this a relatively weak effect.[2]

-

Ethyl Group (-CH₂CH₃): The ethyl group does not have any lone pairs or π-bonds to participate in resonance with the benzene ring. Therefore, its resonance effect is considered negligible.

1.3. The Net Electronic Effect

The overall electronic influence of a substituent is the summation of its inductive and resonance effects.

-

Chloro Group: The chloro group exhibits a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). In the case of halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron-withdrawing character.[2] This deactivates the aromatic ring towards electrophilic substitution but, due to the +M effect directing the electrophile, it is an ortho, para-director.

-

Ethyl Group: The ethyl group primarily exerts an electron-donating inductive effect (+I). This increases the electron density of the aromatic ring, making it more reactive towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions.[2]

The following diagram illustrates the interplay of these effects for the chloro and ethyl substituents on the benzaldehyde ring.

Caption: A diagram illustrating the inductive and resonance effects of chloro and ethyl substituents.

Quantitative Analysis: Hammett Constants

The Hammett equation provides a quantitative means to evaluate the electronic effect of a substituent on the reactivity of a benzene derivative.[2] It relates the equilibrium or rate constant of a reaction for a substituted reactant to that of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ).[2]

The substituent constant, σ, is a measure of the electronic effect of a substituent in a particular position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Chloro (-Cl) | meta | 0.37 | Electron-withdrawing (primarily inductive) |

| para | 0.23 | Electron-withdrawing (inductive > resonance) | |

| Ethyl (-CH₂CH₃) | meta | -0.07 | Weakly electron-donating (inductive) |

| para | -0.15 | Electron-donating (inductive) |

Table 1: Hammett Constants for Chloro and Ethyl Substituents. [3][4]

Impact on Reactivity

The electronic effects of the chloro and ethyl substituents have a profound impact on the reactivity of both the aromatic ring and the aldehyde carbonyl group.

3.1. Reactivity of the Aromatic Ring (Electrophilic Aromatic Substitution)

-

Chloro-substituted benzaldehyde: The net electron-withdrawing nature of the chloro group deactivates the benzene ring towards electrophilic aromatic substitution, making it less reactive than unsubstituted benzaldehyde. However, the electron-donating resonance effect, although weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions.

-

Ethyl-substituted benzaldehyde: The electron-donating inductive effect of the ethyl group activates the benzene ring, making it more susceptible to electrophilic attack than unsubstituted benzaldehyde. This activating effect also directs electrophiles to the ortho and para positions.

3.2. Reactivity of the Carbonyl Group (Nucleophilic Addition)

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is directly influenced by its electrophilicity.

-

Chloro-substituted benzaldehyde: The electron-withdrawing chloro group enhances the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophilic addition reactions.

-

Ethyl-substituted benzaldehyde: The electron-donating ethyl group reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.

Spectroscopic Characterization

The electronic perturbations caused by the chloro and ethyl substituents are readily observable through various spectroscopic techniques.

4.1. Infrared (IR) Spectroscopy

The C=O stretching frequency in the IR spectrum is a sensitive probe of the electronic environment of the carbonyl group.

| Compound | C=O Stretch (cm⁻¹) |

| Benzaldehyde | ~1703 |

| p-Chlorobenzaldehyde | ~1705 |

| p-Ethylbenzaldehyde | ~1701 |

Table 2: Characteristic C=O Stretching Frequencies. [5][6]

The electron-withdrawing chloro group in p-chlorobenzaldehyde slightly increases the C=O bond order, leading to a higher stretching frequency compared to benzaldehyde. Conversely, the electron-donating ethyl group in p-ethylbenzaldehyde slightly decreases the C=O bond order, resulting in a lower stretching frequency.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shift of the aldehyde proton is particularly informative.

| Compound | Aldehyde Proton (δ, ppm) |

| Benzaldehyde | ~9.99 |

| p-Chlorobenzaldehyde | ~9.98 |

| p-Ethylbenzaldehyde | ~9.95 |

Table 3: ¹H NMR Chemical Shifts of the Aldehyde Proton. [7][8]

An electron-withdrawing group deshields the aldehyde proton, shifting its resonance downfield (to a higher ppm value). Conversely, an electron-donating group shields the proton, shifting its resonance upfield. The data in Table 3 aligns with these principles, showing a slight downfield shift for the aldehyde proton in p-chlorobenzaldehyde and an upfield shift in p-ethylbenzaldehyde relative to the parent compound.

¹³C NMR: The chemical shift of the carbonyl carbon provides further insight into its electronic environment.

| Compound | Carbonyl Carbon (δ, ppm) |

| Benzaldehyde | ~192.3 |

| p-Chlorobenzaldehyde | ~190.8 |

| p-Ethylbenzaldehyde | ~191.9 |

Table 4: ¹³C NMR Chemical Shifts of the Carbonyl Carbon. [9][10]

Electron-withdrawing groups generally cause a downfield shift (deshielding) of the carbonyl carbon resonance, while electron-donating groups lead to an upfield shift (shielding). The observed chemical shifts in Table 4 are consistent with these trends.

4.3. UV-Vis Spectroscopy

The position of the maximum absorbance (λmax) in the UV-Vis spectrum is influenced by the extent of conjugation and electronic transitions within the molecule.

| Compound | λmax (nm) |

| Benzaldehyde | ~245-250 |

| p-Chlorobenzaldehyde | ~255-260 |

| p-Ethylbenzaldehyde | ~250-255 |

Table 5: Approximate UV-Vis λmax Values. [11][12]

Both chloro and ethyl substituents at the para position cause a bathochromic (red) shift in the λmax compared to benzaldehyde. This is attributed to the extension of the conjugated system and the influence of the substituents on the energy of the π → π* electronic transition.

Experimental Protocols